9-Fluorophenanthrene
Overview
Description
9-Fluorophenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C14H9F. It is a derivative of phenanthrene, where a fluorine atom is substituted at the 9th position of the phenanthrene structure.
Mechanism of Action
Target of Action
It’s known that phenanthrene derivatives have been used in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry .
Mode of Action
It’s known that 9-fluorophenanthrene can be synthesized from 9-phenanthrenol through an oxidation process, resulting in a ketal structure . This suggests that this compound might interact with its targets through oxidation reactions.
Biochemical Pathways
The oxidation of 9-phenanthrenol to form this compound suggests that it may be involved in oxidative biochemical pathways .
Result of Action
The transformation of 9-phenanthrenol into this compound suggests that it may induce structural changes in its targets .
Biochemical Analysis
Biochemical Properties
It is known that phenanthrene, the parent compound, interacts with various enzymes, proteins, and other biomolecules . The fluorine atom in 9-Fluorophenanthrene may alter these interactions, potentially influencing its role in biochemical reactions .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Phenanthrene is known to be metabolized by soil bacteria through different routes , but it is unclear whether this compound follows similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluorophenanthrene typically involves the fluorination of phenanthrene. One common method is the selective fluorination using reagents such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (AccufluorTM NFTh). This reagent allows for site-selective fluorination, converting phenanthrene to this compound under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination processes similar to those used in laboratory synthesis. These processes are optimized for higher yields and purity, often involving advanced fluorinating agents and catalysts to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 9-Fluorophenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, are common at the 9th position.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Hydrogen gas with catalysts like Raney nickel.
Substitution: Bromine for halogenation, sulfuric acid for sulfonation.
Major Products:
Oxidation: Fluorinated quinones.
Reduction: 9,10-Dihydro-9-fluorophenanthrene.
Substitution: 9-Bromophenanthrene, 9-Sulfonylphenanthrene.
Scientific Research Applications
9-Fluorophenanthrene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Comparison with Similar Compounds
Phenanthrene: The parent compound, lacking the fluorine substitution.
9-Bromophenanthrene: Similar structure with a bromine atom at the 9th position.
9-Methylphenanthrene: Substituted with a methyl group at the 9th position.
Uniqueness: 9-Fluorophenanthrene is unique due to the presence of the fluorine atom, which significantly alters its chemical and physical properties compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
9-fluorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVPCMDDAOQHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196012 | |
Record name | Phenanthrene, 9-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440-21-1 | |
Record name | 9-Fluorophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=440-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Fluorophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 9-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-FLUOROPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6NU9M3M2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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